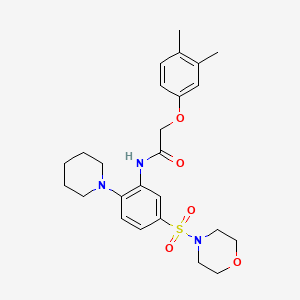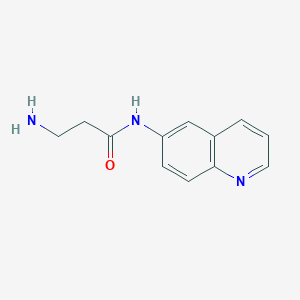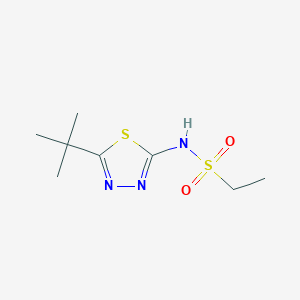![molecular formula C13H18N2O5 B7560757 3-[(5-Methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid](/img/structure/B7560757.png)
3-[(5-Methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid, also known as MOCA, is a chemical compound that is widely used in scientific research for its unique properties. MOCA is a derivative of glycine and is structurally similar to other amino acids, making it a valuable tool for studying protein structure and function.
Wissenschaftliche Forschungsanwendungen
3-[(5-Methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid is widely used in scientific research as a tool for studying protein structure and function. It is commonly used in the synthesis of peptides and proteins, as well as in the study of enzyme kinetics and protein-protein interactions. This compound is also used in the development of new drugs and therapies, as it can be used to identify potential drug targets and to test the efficacy of new drugs.
Wirkmechanismus
The mechanism of action of 3-[(5-Methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid is not well understood, but it is believed to act as a competitive inhibitor of enzymes that bind to amino acids. It may also act as a modulator of protein-protein interactions, as it has been shown to bind to a variety of proteins and to affect their function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including dipeptidyl peptidase IV and angiotensin-converting enzyme. It has also been shown to have anti-inflammatory properties, and to reduce the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(5-Methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid in lab experiments is its versatility. It can be used in a wide range of applications, from the synthesis of peptides and proteins to the study of enzyme kinetics and protein-protein interactions. This compound is also relatively easy to synthesize and is readily available from commercial sources.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively safe in animal studies, it can be toxic at high doses. In addition, this compound is not a natural amino acid, and its effects on protein structure and function may not be representative of those of natural amino acids.
Zukünftige Richtungen
There are many potential future directions for 3-[(5-Methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid research. One area of interest is the development of new drugs and therapies based on this compound. This compound has been shown to have anti-inflammatory and neuroprotective properties, and it may be useful in the treatment of a variety of diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Another area of interest is the study of this compound's effects on protein structure and function. This compound has been shown to bind to a variety of proteins, and it may be useful in the study of protein-protein interactions and enzyme kinetics.
Overall, this compound is a valuable tool for scientific research, with a wide range of applications and potential future directions. Its unique properties make it an important tool for studying protein structure and function, and for the development of new drugs and therapies.
Synthesemethoden
3-[(5-Methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid can be synthesized by the reaction of glycine with 2,4-dimethoxy-6-methylpyrimidine in the presence of a base such as sodium hydroxide. The resulting compound is then treated with oxalyl chloride to form the oxalyl chloride derivative, which is then reacted with 2-(2-methoxyethoxy)ethylamine to yield this compound.
Eigenschaften
IUPAC Name |
3-[(5-methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-9-7-11(14-20-9)13(18)15(5-4-12(16)17)8-10-3-2-6-19-10/h7,10H,2-6,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPICLWOLNSBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CCC(=O)O)CC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B7560690.png)
![N-[(4-bromothiophen-2-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine](/img/structure/B7560692.png)


![N~4~-benzyl-2-[(3,5-difluorobenzoyl)amino]-N~4~-[2-(dimethylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7560714.png)
![1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B7560718.png)

![4-[4-(2-ethoxyphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7560726.png)
![2-[(4-Bromothiophen-2-yl)methyl-methylamino]butanamide](/img/structure/B7560728.png)
![N~4~-benzyl-2-[(3,5-dimethoxybenzoyl)amino]-N~4~-[2-(dimethylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7560732.png)

![4-methyl-5-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-4H-thieno[3,2-b]pyrrole](/img/structure/B7560764.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(5-fluoro-2-methylphenyl)methanone](/img/structure/B7560767.png)